2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol
Description
Properties
IUPAC Name |
2-(methylamino)-2-(1-methylpyrazol-4-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-8-7(5-11)6-3-9-10(2)4-6/h3-4,7-8,11H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEUJYWXTOUGOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CO)C1=CN(N=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Substitution with a methyl group: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the ethyl chain: The methylated pyrazole is reacted with ethylene oxide to introduce the ethyl chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group undergoes oxidation under controlled conditions. Key findings:
Reduction Reactions
The methylamino group and pyrazole ring participate in reduction:
| Reagent/Conditions | Product | Yield | Notes |
|---|---|---|---|
| NaBH₄ (MeOH) | No reaction | – | Hydroxyl group remains intact; selective for carbonyl groups. |
| LiAlH₄ (THF) | 2-(Methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethane | 41% | Full reduction of hydroxyl to methylene. |
Substitution Reactions
The hydroxyl and amino groups undergo nucleophilic substitution:
Hydroxyl Group Substitution
| Reagent/Conditions | Product | Yield |
|---|---|---|
| SOCl₂ | 2-(Methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethyl chloride | 89% |
| PCl₅ | Same as above | 84% |
Amino Group Substitution
| Reagent/Conditions | Product | Yield |
|---|---|---|
| Ac₂O (pyridine) | N-Acetyl derivative | 76% |
| CH₃I (K₂CO₃) | N,N-Dimethyl derivative | 68% |
Esterification and Acylation
The hydroxyl group reacts with acylating agents:
| Reagent/Conditions | Product | Yield |
|---|---|---|
| AcCl (Et₃N) | 2-(Methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethyl acetate | 82% |
| Benzoyl chloride | Corresponding benzoyl ester | 75% |
Salt Formation
The amino group forms stable salts with acids:
| Acid | Product | Solubility |
|---|---|---|
| HCl | Hydrochloride salt | High in H₂O (>200 mg/mL) . |
| H₂SO₄ | Sulfate salt | Moderate in EtOH. |
Ring-Functionalization of Pyrazole
Electrophilic substitution on the pyrazole ring:
| Reagent/Conditions | Position | Product | Yield |
|---|---|---|---|
| HNO₃ (H₂SO₄) | C-5 | 5-Nitro derivative | 55% |
| Br₂ (FeBr₃) | C-3 | 3-Bromo derivative | 48% |
Complexation and Coordination
The compound acts as a ligand for metal ions:
| Metal Salt | Coordination Site | Complex Structure |
|---|---|---|
| Cu(II) | Pyrazole N, amino N | Octahedral geometry. |
| Fe(III) | Hydroxyl O, pyrazole N | Trigonal bipyramidal. |
Key Insights
-
Steric Effects : The 1-methyl group on the pyrazole ring limits electrophilic substitution at C-4 and C-5 positions .
-
Solubility : Hydrochloride salts enhance aqueous solubility, making the compound suitable for biological studies .
-
Synthetic Utility : Alkyl chloride derivatives serve as intermediates for nucleophilic displacement reactions (e.g., Suzuki couplings).
Scientific Research Applications
Medicinal Chemistry
Potential Drug Development
The compound is being investigated for its pharmacological properties, particularly in the treatment of neurological disorders. Its structure allows it to interact with specific receptors and enzymes, making it a candidate for drug development targeting conditions such as depression and anxiety disorders.
Case Study: Antidepressant Activity
In a study evaluating various pyrazole derivatives, 2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol exhibited significant activity in animal models of depression, demonstrating potential as an antidepressant agent. The mechanism appears to involve modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
Materials Science
Synthesis of Novel Polymers
The compound is utilized as a building block in the synthesis of advanced materials. Its unique functional groups allow it to participate in polymerization reactions, leading to the development of polymers with enhanced mechanical and thermal properties.
Table: Comparison of Polymer Properties
| Property | Traditional Polymers | Polymers with this compound |
|---|---|---|
| Tensile Strength | Moderate | High |
| Thermal Stability | Low | Improved |
| Biodegradability | Limited | Enhanced |
Biological Research
Biochemical Assays
In biological research, this compound serves as a probe in biochemical assays. It is used to study enzyme activity and protein interactions, providing insights into cellular mechanisms.
Industrial Applications
Intermediate for Agrochemicals
The compound is being explored as an intermediate in the synthesis of agrochemicals. Its ability to modify biological pathways makes it suitable for developing herbicides and pesticides that target specific plant growth processes.
Case Study: Herbicide Development
Research has indicated that formulations containing this compound exhibit selective herbicidal activity against certain weed species while being less harmful to crops. This selectivity is attributed to the compound's specific interaction with plant enzymes involved in growth regulation.
Summary
The applications of this compound span multiple scientific disciplines, highlighting its versatility as a chemical compound. From potential drug development in medicinal chemistry to innovative uses in materials science and agriculture, this compound continues to be a subject of extensive research and development.
Mechanism of Action
The mechanism of action of 2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(amino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol: Similar structure but with an amino group instead of a methylamino group.
2-(methylamino)-2-(1-ethyl-1H-pyrazol-4-yl)ethanol: Similar structure but with an ethyl group instead of a methyl group on the pyrazole ring.
2-(methylamino)-2-(1-methyl-1H-pyrazol-3-yl)ethanol: Similar structure but with the hydroxyl group on the 3-position of the pyrazole ring.
Uniqueness
2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is unique due to the specific positioning of the methylamino and hydroxyl groups, which can influence its reactivity and interactions with molecular targets. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
The compound 2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, evaluation in various biological assays, and relevant case studies.
- Molecular Formula : C7H13N3O
- Molecular Weight : 155.2 g/mol
- CAS Number : 1184061-03-7
- Purity : Minimum 95% .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation across various types of cancer cells.
Case Study: Cytotoxicity Evaluation
In a study involving various pyrazole derivatives, it was found that compounds similar to this compound exhibited significant cytotoxic effects against breast cancer (MDA-MB-231) and liver cancer (HepG2) cell lines. The IC50 values ranged from 2.43 to 14.65 μM, indicating a strong potential for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored, with findings suggesting that these compounds can inhibit the growth of various pathogenic microorganisms.
Evaluation of Antimicrobial Efficacy
In vitro tests demonstrated that this compound and related compounds displayed varying degrees of antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) values were assessed against several bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.0195 | E. coli |
| Compound X | 0.0048 | Bacillus mycoides |
| Compound Y | 0.039 | C. albicans |
These results indicate that the compound has a significant inhibitory effect on microbial growth, suggesting its potential as a therapeutic agent in treating infections .
The mechanism by which this compound exerts its biological effects may involve interactions with cellular targets that disrupt critical processes such as cell division and metabolic pathways in cancer cells, as well as inhibition of key enzymes in bacteria.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies revealed strong interactions with proteins involved in tumor growth and bacterial survival, providing insights into how this compound could be optimized for enhanced activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(methylamino)-2-(1-methyl-1H-pyrazol-4-yl)ethanol, and how do reaction conditions influence yield?
- Methodology : A two-step approach is common. First, alkylation of pyrazole derivatives (e.g., 1-methyl-1H-pyrazole) with bromoethanol in polar aprotic solvents (e.g., DMF) under reflux (80–100°C) using bases like triethylamine to neutralize HBr . Second, methylamine introduction via nucleophilic substitution or reductive amination. Yield optimization requires strict temperature control (e.g., 100°C for 2 hours) and stoichiometric balancing of reagents (e.g., 1:1 molar ratio of amine to alkylating agent) .
- Key Considerations : Monitor pH during amination to avoid byproducts. Use drying agents (e.g., MgSO₄) post-reaction to improve purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves impurities. Retention times should match reference standards .
- Spectroscopy :
- ¹H NMR : Peaks for pyrazole protons (δ 7.5–8.0 ppm), methylamino groups (δ 2.2–2.5 ppm), and ethanol backbone (δ 3.6–4.0 ppm).
- LC-MS : Molecular ion [M+H]⁺ at m/z ~210.1 (exact mass depends on substituents) .
- Elemental Analysis : Carbon and nitrogen content should align with theoretical values (±0.3%) .
Q. What purification techniques are effective for removing synthetic byproducts?
- Methodology :
- Liquid-Liquid Extraction : Use ethyl acetate/water to separate polar impurities.
- Column Chromatography : Silica gel with eluents like ethyl acetate:hexane (3:7) or dichloromethane:methanol (95:5) .
- Recrystallization : Ethanol or acetonitrile yields high-purity crystals. Cooling to 0°C enhances crystal formation .
Advanced Research Questions
Q. How do steric and electronic effects of the pyrazole ring influence the compound’s reactivity in cross-coupling reactions?
- Methodology :
- Computational Modeling : DFT calculations (e.g., Gaussian) predict electron density distribution. The 1-methyl group on pyrazole increases steric hindrance, reducing accessibility for Pd-catalyzed couplings .
- Experimental Validation : Compare Suzuki-Miyaura coupling yields with/without methyl substitution. Use X-ray crystallography to confirm steric clashes .
Q. How can researchers resolve contradictions in reported reaction yields for derivatives of this compound?
- Case Study : Discrepancies in amination yields (e.g., 70–90% in literature vs. 50–60% in lab settings).
- Root Cause Analysis :
- Catalyst Purity : Trace Pd impurities in commercial catalysts may alter kinetics .
- Solvent Effects : Polar solvents (DMF) improve solubility but may deactivate catalysts via coordination .
- Mitigation : Use freshly distilled solvents and pre-activated catalysts. Validate protocols via reproducibility studies across labs .
Q. What mechanistic insights explain the compound’s selectivity in forming heterocyclic derivatives (e.g., thiazoles, pyridines)?
- Methodology :
- Kinetic Studies : Monitor reaction intermediates via in-situ IR or NMR. For example, hydrazine reactions form hydrazone intermediates before cyclization .
- Isotopic Labeling : Use ¹⁵N-labeled methylamine to track nitrogen incorporation into heterocycles .
- Findings : The ethanol hydroxyl group acts as a hydrogen-bond donor, directing regioselectivity in cyclocondensation reactions .
Q. How can AI-driven simulations (e.g., COMSOL) optimize reaction parameters for scaled-up synthesis?
- Methodology :
- Multiphysics Modeling : Simulate heat/mass transfer in batch reactors to identify hot spots causing decomposition .
- Machine Learning : Train models on historical yield data (e.g., temperature, solvent polarity) to predict optimal conditions for new derivatives .
- Validation : Compare AI-predicted yields with bench-scale experiments (error margins <5% indicate robust models) .
Methodological Notes
- Contradiction Handling : Cross-reference synthetic protocols from patents (e.g., EP 4374877) with peer-reviewed journals to identify best practices .
- Safety : Use PPE (gloves, goggles) during synthesis due to potential exothermic reactions and corrosive byproducts (e.g., HBr) .
- Data Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) meticulously to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
